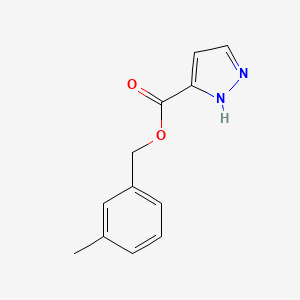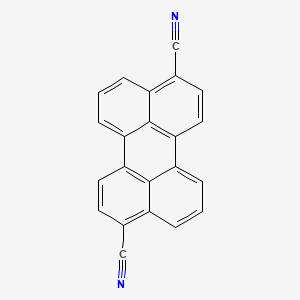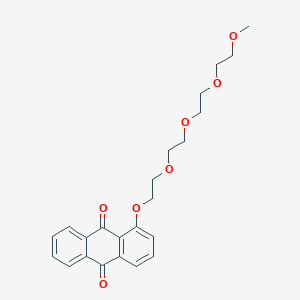
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is an organic compound that features an anthracene core substituted with a tetraoxatridecan-13-yloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 2,5,8,11-tetraoxatridecan-13-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The tetraoxatridecan-13-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Applications De Recherche Scientifique
1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione involves its interaction with molecular targets through its anthracene core and tetraoxatridecan-13-yloxy group. These interactions can affect various pathways, including electron transfer processes and molecular recognition events.
Comparaison Avec Des Composés Similaires
- 2,5,8,11-Tetraoxatridecan-13-amine
- 2,5,8,11-Tetraoxatridecan-13-yl laurate
- 4-(2,5,8,11-Tetraoxatridecan-13-yloxy)benzoyl chloride
Uniqueness: 1-(2,5,8,11-Tetraoxatridecan-13-yloxy)anthracene-9,10-dione is unique due to its specific substitution pattern and the presence of both an anthracene core and a tetraoxatridecan-13-yloxy group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
104549-31-7 |
|---|---|
Formule moléculaire |
C23H26O7 |
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C23H26O7/c1-26-9-10-27-11-12-28-13-14-29-15-16-30-20-8-4-7-19-21(20)23(25)18-6-3-2-5-17(18)22(19)24/h2-8H,9-16H2,1H3 |
Clé InChI |
ZKLLKVHVASAOCF-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


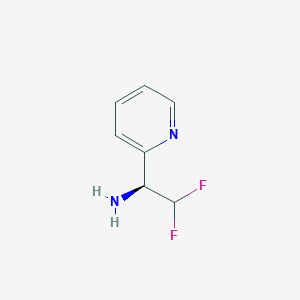
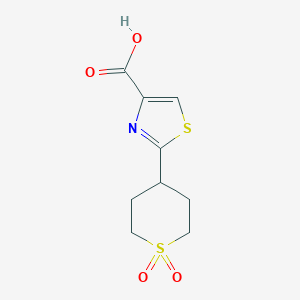
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)



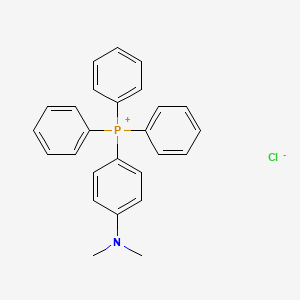
![Thieno[3,2-b]thiophen-3-ylmethanol](/img/structure/B13143858.png)


